molecular formula H6NNaO7V2 B1518488 Sodium ammonium vanadate hydrate

Sodium ammonium vanadate hydrate

Cat. No.: B1518488
M. Wt: 256.92 g/mol
InChI Key: XRWBIXJZTROPRR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Ammonium Vanadate Hydrate is an inorganic compound provided as a high-purity solid for research and development purposes. This material has garnered significant interest in the field of materials science, particularly as a promising cathode material for next-generation aqueous zinc-ion batteries (AZIBs). AZIBs are recognized as compelling candidates for grid-scale and flexible energy storage due to their inherent safety, the abundance of zinc, and high theoretical capacity. Researchers are actively developing layered vanadates, like sodium ammonium vanadate, because their two-dimensional architecture and tunable interlayer spacing facilitate the reversible insertion and extraction of zinc ions. The pre-intercalation of sodium (Na+) and ammonium (NH4+) ions into the vanadium oxide lattice acts as a structural pillar, which expands the interlayer galleries and enhances the stability of the host framework during cycling. This engineering helps mitigate structural distortion and enables faster Zn2+ diffusion kinetics. Concurrently, the presence of interlayer crystalline water further shields the charge of Zn2+ ions, reducing electrostatic interactions and lubricating the ion transport pathways. These synergistic effects contribute to high specific capacity and outstanding long-term cycling stability in experimental batteries. As such, this compound serves as a critical material for fundamental research aimed at overcoming the challenges of cathode dissolution and sluggish reaction kinetics in aqueous multivalent-ion battery systems. The primary application and research value of this compound is in the design, synthesis, and electrochemical evaluation of advanced energy storage materials. It is strictly for professional research use in a controlled laboratory setting. This product is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

H6NNaO7V2

Molecular Weight

256.92 g/mol

IUPAC Name

azanium;sodium;oxido(dioxo)vanadium;hydrate

InChI

InChI=1S/H3N.Na.H2O.6O.2V/h1H3;;1H2;;;;;;;;/q;+1;;;;;;2*-1;;/p+1

InChI Key

XRWBIXJZTROPRR-UHFFFAOYSA-O

Canonical SMILES

[NH4+].O.[O-][V](=O)=O.[O-][V](=O)=O.[Na+]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Sodium Ammonium Vanadate Hydrate

Classical Precipitation and Co-precipitation Routes

Classical precipitation from aqueous solutions stands as a primary method for the synthesis of sodium ammonium (B1175870) vanadate (B1173111) hydrate (B1144303). This technique relies on the controlled supersaturation and subsequent crystallization of the target compound by manipulating the solution's chemical environment.

Optimization of pH and Solution Chemistry for Selective Crystallization

The pH of the reaction medium is a critical parameter that governs the selective crystallization of sodium ammonium vanadate hydrate. The speciation of vanadate ions in solution is highly pH-dependent, which in turn dictates the composition of the precipitated solid. Research has shown that specific pH ranges are optimal for the formation of distinct sodium ammonium vanadate species. For instance, the precipitation of (NH₄)₄Na₂V₁₀O₂₈·10H₂O has been observed to be the main phase at a pH of approximately 4.0 when the reaction is conducted at 75°C. researchgate.net As the pH decreases into a more acidic range of 2.0 to 3.0, the composition of the precipitate can shift towards other polyvanadates like NH₄V₃O₈·0.5H₂O. researchgate.net

The concentrations of sodium and ammonium ions in the solution also play a crucial role. A high concentration of sodium ions can lead to their incorporation into the crystal lattice, potentially leading to the formation of mixed sodium-ammonium salts or affecting the purity of the desired product. researchgate.net The ratio of ammonium to vanadium is another key factor, with an excess of ammonium salt often used to drive the precipitation reaction to completion. The temperature of the solution during precipitation also influences the solubility of the various vanadate species and, consequently, the yield and purity of the final product. For example, increasing the reaction temperature at a pH of 4 can promote the conversion of (NH₄)₄Na₂V₁₀O₂₈·10H₂O to (NH₄)₆V₁₀O₂₈·6H₂O. researchgate.net

The following table summarizes the influence of key parameters on the precipitation of this compound, based on available research findings.

ParameterOptimal Range/ConditionEffect on ProductReference
pH ~4.0 for (NH₄)₄Na₂V₁₀O₂₈·10H₂ODetermines the specific polyvanadate species formed. researchgate.net
Temperature 75°C for (NH₄)₄Na₂V₁₀O₂₈·10H₂OAffects solubility, yield, and can induce phase transformation. researchgate.net
Na⁺ Concentration To be controlledHigh concentrations can lead to impurities. researchgate.net
NH₄⁺/V Ratio Excess NH₄⁺Promotes precipitation. amecj.com

Influence of Vanadate Speciation on Product Formation

The formation of this compound is intrinsically linked to the complex speciation of vanadate ions in aqueous solutions. Vanadium (V) exists in various polymeric forms, known as polyvanadates, depending on the pH and the total vanadium concentration. In alkaline solutions, the predominant species is the orthovanadate ion (VO₄³⁻). As the pH is lowered, these simple ions begin to polymerize, forming species such as divanadates (V₂O₇⁴⁻), metavanadates (VO₃⁻)ₙ, and decavanadates (V₁₀O₂₈⁶⁻).

The presence of both sodium and ammonium cations in the solution further complicates this equilibrium. The specific polyvanadate anion that crystallizes with these cations to form the hydrated salt is a direct consequence of the dominant vanadate species under the given reaction conditions. For example, the formation of (NH₄)₄Na₂V₁₀O₂₈·10H₂O indicates that the decavanadate (B1236424) ion is the stable building block under those specific pH and temperature conditions. researchgate.netgoogle.com The mechanistic pathway likely involves the initial formation of various polyvanadate ions in solution, followed by the nucleation and growth of the crystalline this compound, where the sodium and ammonium ions are incorporated into the crystal structure along with water molecules. The final product is a result of the delicate balance of solubilities of the various possible mixed-cation vanadate salts.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods offer alternative routes to synthesize this compound, often yielding materials with controlled morphologies and enhanced crystallinity. These techniques involve carrying out the synthesis in a closed system, such as an autoclave, at elevated temperatures and pressures.

Effects of Temperature, Pressure, and Reaction Kinetics on Morphology and Phase Purity

In hydrothermal and solvothermal synthesis, temperature and pressure are key variables that significantly impact the final product. Increased temperatures can accelerate reaction kinetics, leading to faster crystallization and potentially different phase formations compared to precipitation at ambient pressure. The pressure within the autoclave also influences the solubility of precursors and the stability of different crystalline phases. While specific studies on the effect of pressure on this compound are limited, research on related ammonium vanadates suggests that pressure can play a crucial role in determining the final crystal structure.

The reaction time in hydrothermal synthesis is another critical factor that affects the morphology and phase purity. Shorter reaction times may result in amorphous or poorly crystalline products, while longer durations can lead to the growth of well-defined crystals and potential phase transformations. The kinetics of crystal growth under these conditions can be complex, involving dissolution of initial precipitates and recrystallization into more stable forms.

Role of Precursors and Additives in Crystal Growth Control

The choice of precursors is fundamental in determining the outcome of the synthesis. Common precursors include sodium metavanadate (NaVO₃) or vanadium pentoxide (V₂O₅) as the vanadium source, and an ammonium salt such as ammonium chloride (NH₄Cl) or ammonium hydroxide (B78521) (NH₄OH) to provide the ammonium ions. acs.orgresearchgate.net The reactivity and solubility of these precursors under hydrothermal/solvothermal conditions will influence the rate of formation and the properties of the this compound.

Additives can be introduced into the reaction mixture to exert control over the crystal growth process. These can include surfactants, polymers, or other organic molecules that can adsorb onto specific crystal faces, thereby inhibiting or promoting growth in certain directions. This can lead to the formation of specific morphologies such as nanorods, nanowires, or other complex architectures. For instance, in the synthesis of other vanadates, additives have been shown to be effective in controlling the size and shape of the resulting particles. researchgate.net

Controlled Synthesis of Nanostructured this compound

The synthesis of nanostructured materials is a significant area of research due to the unique properties that arise from their high surface area and quantum confinement effects. Hydrothermal and solvothermal methods are particularly well-suited for the controlled synthesis of nanostructured this compound. By carefully controlling the reaction parameters such as temperature, pH, precursor concentration, and the use of structure-directing agents, it is possible to produce nanomaterials with specific morphologies.

While direct reports on the synthesis of nanostructured this compound are not abundant, the principles derived from the synthesis of other nanostructured vanadates can be applied. For example, adjusting the pH in the hydrothermal synthesis of ammonium vanadates has been shown to yield different nanostructures, such as nanobelts and nanowires. osti.gov It is plausible that similar strategies could be employed for the synthesis of nanostructured this compound, opening up possibilities for its application in areas where high surface area and controlled morphology are advantageous.

Electrochemical Synthesis Techniques

Electrochemical methods offer a high degree of control over the synthesis of this compound, enabling the production of high-purity compounds through precise manipulation of reaction conditions. These techniques are centered around the use of electrolytic cells, often incorporating ion-exchange membranes to facilitate the separation and reaction of ionic species.

Ionic Membrane Electrolysis for Controlled Vanadate Production

Ionic membrane electrolysis is an effective technique for producing this compound from a sodium vanadate solution. This process typically utilizes a two-chamber or three-chamber electrolytic cell where the anode and cathode compartments are separated by a cation-exchange membrane. researchgate.netresearchgate.net The starting material, an aqueous sodium vanadate solution (e.g., sodium orthovanadate or sodium metavanadate), is used as the anolyte. researchgate.netgoogle.com

During electrolysis, an applied current density, typically in the range of 700-1200 A/m², drives the migration of ions. google.com Sodium ions (Na⁺) from the anolyte pass through the cation-exchange membrane into the cathode chamber. researchgate.net This migration, coupled with reactions at the anode, causes a significant decrease in the pH of the anolyte. researchgate.net The drop in pH induces the polymerization of simple vanadate ions into more complex polyvanadate ions, such as decavanadate (V₁₀O₂₈⁶⁻), forming a sodium polyvanadate solution in the anode chamber. google.com

After the electrolysis is complete, the sodium polyvanadate solution from the anode chamber is treated with an ammonia (B1221849) source, such as ammonia water. This step leads to the precipitation of this compound, which can then be recovered through solid-liquid separation. google.com A key advantage of this method is the ability to produce a high-purity product, with purities reported to be greater than 99%. google.com The specific form of the product identified through this process is (NH₄)₄Na₂(V₁₀O₂₈)·10H₂O. google.com

Several factors influence the efficiency of the separation and precipitation process, including the current density, electrolysis duration, solution temperature, and the type of membrane used. researchgate.netresearchgate.net For instance, higher current densities and temperatures have been shown to enhance the separation of sodium and vanadium. researchgate.net

Table 1: Example Parameters for Ionic Membrane Electrolysis This interactive table outlines typical conditions used in the electrochemical synthesis of sodium ammonium vanadate.

ParameterValueSource
Current Density700-1200 A/m² google.com
AnolyteSodium Vanadate Solution google.com
CatholyteNaOH Solution google.com
MembraneCation-Exchange Membrane researchgate.netgoogle.com
Post-Electrolysis StepAddition of Ammonia Water google.com
Product Purity>99% google.com

Anodic and Cathodic Reaction Mechanisms

At the Anode: The primary reaction in the anode compartment is the oxidation of water, which produces oxygen gas (O₂) and hydrogen ions (H⁺). researchgate.net

2H₂O → O₂ (g) + 4H⁺ + 4e⁻

The generation of hydrogen ions is responsible for the decrease in the anolyte's pH. This acidic environment promotes the condensation of vanadate ions. For example, metavanadate ions (VO₃⁻) polymerize to form decavanadate ions. google.com

10VO₃⁻ + 4H⁺ → V₁₀O₂₈⁶⁻ + 2H₂O

At the Cathode: Simultaneously, in the cathode compartment, water is reduced to form hydrogen gas (H₂) and hydroxide ions (OH⁻). google.com

2H₂O + 2e⁻ → H₂ (g) + 2OH⁻

The sodium ions that migrate across the cation-exchange membrane from the anode chamber combine with the newly formed hydroxide ions to produce a concentrated sodium hydroxide (NaOH) solution. researchgate.net

Advanced and Sustainable Synthesis Strategies

Modern synthetic approaches for this compound are increasingly focused on sustainability, emphasizing green chemistry principles, mild reaction conditions, and process efficiency.

Room Temperature and Green Chemistry Methodologies

Efforts to develop more environmentally friendly synthesis routes have led to methodologies that minimize waste and energy consumption. One such approach involves the direct precipitation of the compound at or near room temperature. This can be achieved by reacting an aqueous solution of a soluble vanadium salt (like sodium metavanadate) with an ammonium salt (such as ammonium chloride). youtube.comyoutube.com After an initial heating step to dissolve the precursors, the mixture is allowed to cool to room temperature, causing the less soluble sodium ammonium vanadate to crystallize and precipitate out of the solution. youtube.com

The electrochemical synthesis described previously also incorporates green chemistry principles. google.com By facilitating the recycling of byproducts, it moves towards a zero-waste process. researchgate.net The use of water as the primary solvent and the avoidance of harsh organic solvents are key tenets of green chemistry that are inherent in these aqueous electrochemical and precipitation methods. Furthermore, research into the purification of sodium polyvanadate with reduced ammonium consumption aims to decrease the generation of ammonia nitrogen wastewater, a significant environmental concern in traditional vanadium production. mdpi.com

Process Efficiency and Byproduct Utilization in Synthesis

A major advantage of advanced synthesis strategies, particularly ionic membrane electrolysis, is the high process efficiency and the potential for complete byproduct utilization. researchgate.net The electrochemical method is not only for synthesis but also for resource recovery.

Process Efficiency: Studies on membrane electrolysis for vanadate production have reported high current efficiencies, with figures reaching up to 92.9% under optimized conditions. researchgate.net These conditions include high current density and electrolyte temperature, along with low initial NaOH concentration in the cathode chamber. researchgate.net

Table 2: Efficiency and Byproduct Generation in Membrane Electrolysis This interactive table presents data on the efficiency and byproduct output from an optimized membrane electrolysis process.

MetricValueSource
Current Efficiency92.9% researchgate.net
Energy Consumption2151 kWh researchgate.net
V₂O₅ Produced750 kg researchgate.net
NaOH Produced1000 kg researchgate.net

Byproduct Utilization: The synthesis process is designed to be part of a closed-loop system, minimizing waste and maximizing resource value.

Sodium Hydroxide (NaOH): The concentrated NaOH solution generated in the cathode chamber is a commercially valuable chemical. It can be directly recycled and used in the initial stages of vanadium processing, such as the alkaline leaching of vanadium-containing slag or ore. researchgate.netgoogle.com

Ammonia: After the precipitation of sodium ammonium vanadate, the filtrate contains residual ammonia. This ammonia can be recovered by heating the solution and then reabsorbed into water to create fresh ammonia water, which is then reused in the precipitation step. google.com

Electrolytic Gases (O₂ and H₂): The oxygen produced at the anode can be collected and used as an oxidant in the leaching of vanadium raw materials. The hydrogen generated at the cathode can serve as a reducing agent for preparing lower-valent vanadium oxides. google.com

This integrated approach, where the byproducts of one step become the reagents for another, exemplifies a sustainable and economically favorable strategy for the production of this compound. researchgate.netgoogle.com

Advanced Structural Elucidation and Spectroscopic Characterization of Sodium Ammonium Vanadate Hydrate

High-Resolution Crystallographic Analysis

X-ray Diffraction (XRD) for Phase Identification and Unit Cell Determination

Powder X-ray Diffraction (XRD) is an essential primary tool for the characterization of crystalline materials. For sodium ammonium (B1175870) vanadate (B1173111) hydrate (B1144303) and its analogues, XRD patterns serve to confirm the phase purity of a synthesized sample. The positions and intensities of the diffraction peaks are unique to a specific crystal structure. By comparing the experimental XRD pattern to standard patterns in databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), the crystalline phase can be identified. For instance, the formation of hydrated vanadate compounds with layered structures is often indicated by a strong, low-angle (2θ) diffraction peak corresponding to the (001) plane, which represents the interlayer spacing. webqc.org

The analysis of the XRD pattern allows for the determination of the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice. These parameters are crucial for identifying the crystal system (e.g., triclinic, monoclinic, orthorhombic).

Single-Crystal X-ray Diffraction for Precise Atomic Coordinates and Bond Geometries

For a definitive structural solution, single-crystal X-ray diffraction is employed. This technique, when applied to a suitable single crystal of a sodium ammonium vanadate hydrate analogue, can determine the precise coordinates of each atom within the unit cell. This detailed information allows for the calculation of bond lengths, bond angles, and torsion angles, providing a complete geometric description of the vanadate polyanion and the surrounding sodium and ammonium cations and water molecules.

The structure of a representative mixed-cation decavanadate (B1236424), (NH₄)₂[Sr(H₂O)₈]₂[V₁₀O₂₈]·2H₂O, has been determined to crystallize in the triclinic space group P-1. sctunisie.org While not a sodium-containing analogue, its detailed analysis provides insight into the typical coordination environments and network formation.

Table 1: Representative Crystallographic Data for a Mixed-Cation Decavanadate Hydrate (Data sourced from a representative analogue due to the absence of a complete dataset for a specific "this compound".)

ParameterValue
Chemical Formula(NH₄)₂[Sr(H₂O)₈]₂[V₁₀O₂₈]·2H₂O sctunisie.org
Crystal SystemTriclinic sctunisie.org
Space GroupP-1 sctunisie.org
a (Å)Value not available in abstract
b (Å)Value not available in abstract
c (Å)Value not available in abstract
α (°)Value not available in abstract
β (°)Value not available in abstract
γ (°)Value not available in abstract
Volume (ų)Value not available in abstract
ZValue not available in abstract

Advanced Vibrational and Electronic Spectroscopy

Vibrational spectroscopy provides a powerful lens through which to view the molecular-level dynamics of this compound. By probing the vibrational modes of the constituent chemical bonds and the lattice as a whole, a detailed picture of the compound's structure and bonding can be developed.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Molecular Vibrations and Lattice Dynamics

FTIR and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule. In the context of this compound, these spectra can be divided into several key regions, each corresponding to vibrations of different parts of the compound: the vanadate polyanion, the ammonium cation, and the water of hydration.

The high-frequency region of the spectra is dominated by the stretching vibrations of O-H bonds in water molecules and N-H bonds in ammonium ions, typically appearing above 3000 cm⁻¹. The bending mode of water is observed around 1630-1650 cm⁻¹, while the bending modes of the NH₄⁺ ion are found near 1400-1500 cm⁻¹. mdpi.com

The fingerprint region for the vanadate structure lies below 1100 cm⁻¹. The most intense bands in this region are associated with the stretching vibrations of the various V-O bonds.

V=O Stretching: Strong bands in the 950-1010 cm⁻¹ range are characteristic of the terminal vanadyl (V=O) bonds. The presence of multiple bands in this region can indicate crystallographically distinct V=O groups within the unit cell. qut.edu.au

V-O-V Asymmetric Stretching: Bands in the 750-850 cm⁻¹ region are typically assigned to the asymmetric stretching of bridging V-O-V bonds.

V-O-V Symmetric Stretching: Symmetric stretching modes of the V-O-V bridges are found at lower frequencies, often between 500 and 650 cm⁻¹.

Bending and Lattice Modes: The region below 500 cm⁻¹ contains a complex series of bands corresponding to the bending vibrations of O-V-O linkages and the collective lattice modes of the crystal. qut.edu.au

The combination of FTIR and Raman data provides a comprehensive vibrational profile of the compound, confirming the presence of the decavanadate cluster, ammonium ions, and water, and offering insights into their local symmetry and bonding environment.

Table 2: Typical Vibrational Band Assignments for Decavanadate Hydrates from FTIR and Raman Spectroscopy

Wavenumber (cm⁻¹)AssignmentTechnique
> 3000ν(O-H) and ν(N-H) stretchingFTIR, Raman
~1637δ(H₂O) bendingFTIR
~1432ν₄(NH₄⁺) bendingFTIR
950 - 1010ν(V=O) terminal stretchingFTIR, Raman
830 - 900ν(V-O-V) asymmetric stretchingFTIR
500 - 650ν(V-O-V) symmetric stretchingRaman
< 500O-V-O bending and lattice modesFTIR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Vanadium Oxidation States

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of vanadium compounds, as the d-d electronic transitions and charge transfer bands are highly sensitive to the oxidation state and coordination environment of the vanadium centers. In aqueous solutions, the speciation of vanadates is pH-dependent, leading to a range of colors and corresponding UV-Vis spectra. wikipedia.org For this compound, which contains vanadium in the +5 oxidation state (a d0 configuration), intense yellow coloration in acidic solution is typical. This color arises not from d-d transitions, which are forbidden, but from ligand-to-metal charge transfer (LMCT) bands.

In an acidic medium, the predominant V(V) species is the dioxovanadium(V) cation, [VO2(H2O)4]+. wikipedia.org The UV-Vis spectrum of such a solution is characterized by strong absorption bands in the near-UV and visible regions. These bands are assigned to charge transfer from the oxygen ligands to the empty d-orbitals of the V5+ center. The precise position and intensity of these bands provide insight into the electronic structure of the V-O bonds. While specific spectra for this compound are not commonly published, the data for related V(V) species in solution provide a clear reference for its expected behavior. researchgate.net In contrast, lower oxidation states of vanadium exhibit distinct absorption maxima at different wavelengths, allowing for their clear differentiation. researchgate.net

Oxidation StateVanadium Species (in acidic solution)ColorCharacteristic Absorption Maxima (nm)
V(V)[VO2(H2O)4]+Yellow~350-450 (Charge Transfer Band)
V(IV)[VO(H2O)5]2+Blue~630, ~760
V(III)[V(H2O)6]3+Green~400, ~580
V(II)[V(H2O)6]2+Violet~560, ~840

This table presents typical UV-Vis absorption data for different vanadium oxidation states in aqueous solution, providing a basis for identifying the V(V) state in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for studying both the solution-state behavior and the solid-state structure of vanadate compounds.

The 51V nucleus, with a natural abundance of 99.75% and a spin of I = 7/2, is highly amenable to NMR studies. 51V NMR spectroscopy is exceptionally sensitive to the local electronic and structural environment of the vanadium atom, making it ideal for studying the complex speciation of vanadates in aqueous solution. koreascience.kr When this compound is dissolved in water, a dynamic equilibrium is established between various polyoxovanadate anions. The nature and concentration of these species are strongly dependent on factors such as pH, total vanadium concentration, and ionic strength. wikipedia.org

At high pH (> 9), the dominant species is the simple tetrahedral orthovanadate monomer (VO43-). As the pH is lowered, condensation reactions occur, leading to the formation of various oligomers, including the divanadate (V2O74-), cyclic tetravanadate (V4O124-), and, in the pH range of approximately 2-6, the decavanadate anion (V10O286-). wikipedia.org Each of these species gives rise to a distinct resonance in the 51V NMR spectrum, characterized by a unique chemical shift. This allows for the direct, quantitative observation of the species present in a given solution.

Vanadate SpeciesTypical 51V Chemical Shift (ppm, relative to VOCl3)Typical pH Range
Monovanadate (VO43-)-536> 9
Divanadate (V2O74-)-560 to -5759 - 12
Tetravanadate (V4O124-)~ -5774 - 9
Decavanadate (V10O286-)-422 (VA), -496 (VB), -512 (VC)2 - 6

This table summarizes characteristic 51V NMR chemical shifts for common aqueous vanadate species. The multiple peaks for decavanadate reflect the different vanadium environments within that cluster.

Solid-state NMR (SSNMR) provides detailed structural information about the arrangement of atoms in the crystalline lattice, which is inaccessible to solution NMR. For this compound, multinuclear SSNMR experiments are employed to probe the different components of the structure.

51V MAS NMR: Magic-angle spinning (MAS) NMR of the 51V nucleus reveals the local coordination environment of the vanadium atoms within the polyoxovanadate framework. The key parameters derived are the chemical shift anisotropy (CSA) and the nuclear quadrupole coupling constant (QCC), which are highly sensitive to the symmetry of the vanadium site. nih.govnih.gov For instance, tetrahedrally coordinated vanadium sites will have different CSA and QCC values compared to five-coordinate (trigonal bipyramidal or square pyramidal) or octahedrally coordinated sites. lehigh.edu These measurements can distinguish between different vanadium environments within the unit cell and provide insight into the V-O bond distances and angles. nih.govrsc.org

23Na, 14N, and 1H MAS NMR: The interactions of the cations and water molecules with the vanadate anion are probed using SSNMR of other nuclei.

23Na NMR: As a quadrupolar nucleus (I=3/2), the 23Na NMR signal is sensitive to the local symmetry around the sodium ion. huji.ac.il The chemical shift and quadrupolar coupling parameters can differentiate between sodium ions at different crystallographic sites and provide information on their coordination (e.g., to water molecules or to oxygen atoms of the vanadate framework). scite.ainih.gov

14N (or 15N) and 1H NMR: These nuclei are used to characterize the ammonium ion (NH4+) and the water of hydration (H2O). 1H MAS NMR can distinguish between hydrogen atoms in water molecules and those in ammonium ions. Furthermore, techniques like 1H-23Na and 1H-51V cross-polarization experiments can reveal the spatial proximities between these different structural components, mapping the cation-anion and cation-water interactions within the solid matrix.

NucleusInformation ProbedTypical Parameters Measured
51VVanadium coordination geometry (e.g., tetrahedral, octahedral)Chemical Shift Anisotropy (CSA), Quadrupole Coupling Constant (QCC)
23NaSodium ion local environment and symmetryIsotropic Chemical Shift, Quadrupole Coupling Constant (QCC)
1HPresence and dynamics of H2O and NH4+Isotropic Chemical Shift, Dipolar Couplings
14NAmmonium ion environmentIsotropic Chemical Shift, Quadrupole Coupling Constant (QCC)

This table outlines the application of multinuclear solid-state NMR for the structural analysis of this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Elemental Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is crucial for confirming the +5 oxidation state of vanadium and for examining the surface chemistry.

The analysis involves irradiating the sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top 1-10 nm of the material. The binding energy of these electrons is characteristic of the element and its oxidation state.

Vanadium (V 2p): The V 2p region of the XPS spectrum exhibits a doublet, V 2p3/2 and V 2p1/2. The binding energy of the V 2p3/2 peak is a clear indicator of the vanadium oxidation state. For V5+, this peak typically appears at approximately 517.1-517.2 eV. researchgate.netxpsfitting.com The presence of lower oxidation states, such as V4+ (around 515.6-515.8 eV), would be readily identifiable as separate components or a broadening of the main peak. xpsfitting.comresearchgate.net

Sodium (Na 1s): The Na 1s peak is expected around 1072 eV, confirming the presence of sodium at the surface. researchgate.netresearchgate.net

Oxygen (O 1s): The O 1s spectrum is often complex. A major peak around 530.1-530.5 eV is characteristic of oxygen in the vanadate lattice (V-O-V bonds). researchgate.netresearchgate.net Additional components at higher binding energies may indicate the presence of surface hydroxyl groups (V-OH) or adsorbed water molecules.

Nitrogen (N 1s): The N 1s peak for the ammonium cation (NH4+) is expected to appear around 401-402 eV.

By quantifying the areas of these peaks, the surface elemental composition can be determined.

ElementCore LevelTypical Binding Energy (eV)Information Provided
VanadiumV 2p3/2517.1 - 517.2Confirms V5+ oxidation state researchgate.netxpsfitting.com
VanadiumV 2p3/2515.6 - 515.8Indicates presence of V4+ xpsfitting.comresearchgate.net
OxygenO 1s530.1 - 530.5Lattice oxygen (V-O) researchgate.netresearchgate.net
SodiumNa 1s~ 1072Presence of sodium ions researchgate.netresearchgate.net
NitrogenN 1s~ 401 - 402Presence of ammonium ions

This table presents characteristic XPS binding energies for the constituent elements of this compound, referenced from similar vanadate compounds.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an essential technique for determining the water content (hydration state) of this compound and for elucidating its thermal decomposition pathway. The decomposition is expected to be a multi-step process.

Dehydration: The first mass loss step, typically occurring at temperatures below 200°C, corresponds to the loss of water of hydration. researchgate.netresearchgate.net The percentage of mass lost in this step allows for the direct calculation of the number of water molecules in the empirical formula.

Deammoniation and Intermediate Formation: As the temperature increases further, the ammonium ions decompose, releasing ammonia (B1221849) (NH3) gas. This process is often coupled with a structural transformation of the vanadate anion. Studies on the decomposition of ammonium metavanadate show the formation of intermediate ammonium vanadate species with different stoichiometries, such as (NH4)2V4O11 or NH4V3O8, before further decomposition. wikipedia.org

Final Decomposition: At higher temperatures, any remaining ammonia is lost, and the vanadate structure collapses to form a stable, non-volatile residue. Depending on the Na:V ratio in the parent compound, the final product could be a sodium vanadate (e.g., NaVO3) or a mixture of vanadium oxides (like V2O5) and sodium vanadates. The entire sequence of reactions can be mapped by the distinct steps on the TGA curve.

Temperature Range (°C)ProcessGaseous ProductsExpected Mass Loss
~ 50 - 200DehydrationH2OCorresponds to xH2O
~ 200 - 350Deammoniation / Intermediate FormationNH3, H2OCorresponds to loss of NH3 and structural water
> 350Final Decomposition to Oxide/Vanadate ResidueNH3, H2OFurther mass loss until stable residue is formed

This table provides a generalized thermal decomposition pathway for a hydrated ammonium vanadate compound as determined by TGA.

Computational and Theoretical Investigations of Sodium Ammonium Vanadate Hydrate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the fundamental electronic and structural properties of sodium ammonium (B1175870) vanadate (B1173111) hydrate (B1144303). DFT calculations are typically performed using approximations for the exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional. amazonaws.com For materials with strongly correlated electrons, like those containing vanadium, a Hubbard-like term (DFT+U) is often added to more accurately describe electron localization. acs.orgresearchgate.net

The electronic band structure and Density of States (DOS) are critical for understanding a material's electrical conductivity and optical properties. The band structure plots the allowed electron energy levels against their momentum in the Brillouin zone, while the DOS shows the number of available electronic states at each energy level. youtube.com

Theoretical studies on various vanadate compounds show that they can range from semiconductors to insulators. researchgate.netresearchgate.net The band gap, which is the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM), is a key parameter determined from these calculations. For many vanadate oxides, the states near the Fermi level are primarily composed of Vanadium 3d and Oxygen 2p orbitals. rsc.org DFT calculations reveal that the choice of functional (e.g., PBE, PBE+U, HSE06) can significantly impact the predicted band gap. researchgate.netrsc.org For instance, standard GGA functionals are known to often underestimate the band gap of vanadates, while hybrid functionals like HSE06 or the inclusion of a Hubbard U term can yield results in better agreement with experimental data. researchgate.net

Table 1: Calculated Band Gaps for Various Vanadate Compounds Using DFT This table presents findings from related vanadate materials to illustrate the typical range of band gaps and the effect of different computational methods.

CompoundComputational MethodCalculated Band Gap (eV)Reference
Zn₃V₂O₈GGA2.3 researchgate.net
Zn₃V₂O₈TB-mBJ3.18 researchgate.net
Sr₂V₂O₇PBE~2.5 rsc.org
Sr₂V₂O₇PBE+U~3.2 rsc.org
VCDFT (unspecified)Semiconductor researchgate.net
VNDFT (unspecified)Insulator (higher band gap than VC) researchgate.net

The crystal structure of sodium ammonium vanadate hydrate contains two different cations, Na⁺ and NH₄⁺, which can occupy various sites within the vanadate framework. amazonaws.comaps.org The specific arrangement of these cations is not random; it is governed by thermodynamic stability. DFT calculations are employed to determine the most energetically favorable configuration by computing the total energy of different possible arrangements.

This process involves:

Constructing supercells of the vanadate hydrate structure with different distributions of Na⁺ and NH₄⁺ cations in the available sites.

Performing geometric optimization for each configuration, allowing the atoms and cell parameters to relax until the forces on the atoms are minimized. amazonaws.com

Comparing the final total energies of the optimized structures. The configuration with the lowest energy represents the most stable, or ground-state, arrangement at 0 K.

Studies on other mixed-cation materials, like the antiperovskite Li₂FeSO, use a combination of DFT and Monte Carlo simulations to explore the vast number of possible cation arrangements and identify short-range ordering preferences. whiterose.ac.uk For this compound, DFT calculations can elucidate whether Na⁺ and NH₄⁺ ions prefer to alternate, cluster together, or distribute randomly. This ordering influences the material's structural stability, symmetry, and even its electrochemical properties. For example, the stability of Na-ion versus Li-ion compounds in different crystal structures (e.g., layered vs. olivine) has been systematically investigated using first-principles calculations, showing that the larger Na⁺ ion is better accommodated in more open structures. mit.edursc.org These computational insights are crucial for understanding the synthesis conditions required to form a stable phase. researchgate.net

Layered vanadates are of significant interest as electrode materials for batteries, where performance is dictated by the ability of ions (like Li⁺, Na⁺, or Zn²⁺) to move into (intercalate) and out of (deintercalate) the crystal structure. acs.orgresearchgate.netmdpi.com DFT simulations are essential for mapping the pathways of ion diffusion and calculating the associated energy barriers.

The simulation of ion transport typically involves the Nudged Elastic Band (NEB) method. In a NEB calculation, a path for an ion moving from an initial to a final site within the crystal lattice is defined by several intermediate images. DFT then optimizes the path to find the minimum energy pathway and identifies the transition state, which corresponds to the highest energy point along this path. The energy difference between the initial state and the transition state is the diffusion barrier or activation energy (Ea). researchgate.net A lower diffusion barrier implies faster ion transport.

For hydrated vanadates, the presence of water molecules in the interlayer space significantly affects ion diffusion. DFT studies on hydrated ions have shown that the number of water molecules coordinated to the ion influences its mobility, with an optimal hydration state leading to the lowest diffusion barrier. researchgate.net Furthermore, first-principles calculations on various cathode materials have shown that Na⁺ migration can sometimes have a lower barrier than Li⁺ in layered structures, suggesting the potential competitiveness of sodium-ion systems. mit.edursc.org These simulations provide a fundamental understanding of the factors controlling ion mobility, which is critical for designing high-performance battery materials.

Table 2: Example DFT-Calculated Diffusion Barriers for Ions in Relevant Materials

Diffusing SpeciesHost MaterialDiffusion Barrier (Ea) (eV)Reference
Na⁺·3H₂OOn NaCl(001) surface~0.10 researchgate.net
Na⁺·4H₂OOn NaCl(001) surface~0.15 researchgate.net
Na⁺ VacancyNaO₂~0.40 rsc.org
Na⁺Na₂Mn₂Si₂O₇ (at x=0.25 deintercalation)~0.26 rsc.org

Molecular Dynamics (MD) Simulations for Ion Transport Kinetics and Interfacial Phenomena

While DFT is excellent for calculating static properties and single diffusion events, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms and molecules over time. MD simulates the movement of every atom in a system by solving Newton's equations of motion, providing a virtual microscope to observe processes like ion transport kinetics and interfacial phenomena on timescales from picoseconds to microseconds. acs.orgrsc.orgresearchgate.net

For this compound, MD simulations can model the collective motion of numerous Na⁺ and NH₄⁺ ions, as well as water molecules, within the vanadate lattice. This allows for the calculation of key transport properties like the diffusion coefficient (D), which is a measure of the rate of ion movement, and ionic conductivity. rsc.orgnih.gov These simulations require a "force field," a set of parameters that describes the potential energy of the system and the forces between atoms. Force fields can be derived from DFT calculations to ensure high accuracy. researchgate.netnih.gov

MD is particularly powerful for studying interfacial phenomena, which occur at the boundary between the vanadate material and an electrolyte or other medium. researchgate.net These simulations can reveal:

The structure of water and ions at the surface.

The process of ion solvation and desolvation as ions approach and enter the material.

The influence of surface defects or terminations on ion transport.

By tracking the trajectories of individual ions, MD provides a detailed picture of the diffusion mechanisms, such as whether ions move individually or in a correlated manner, pushing each other through the lattice. nih.gov

Predictive Modeling of Material Properties and Reactivity

Beyond direct simulation, computational methods are increasingly used for the predictive design of new materials. Machine learning (ML) models, trained on data from DFT calculations and experiments, can rapidly predict the properties and reactivity of new or hypothetical compounds without the need for resource-intensive simulations for every candidate. researchgate.netarxiv.orgnumberanalytics.com

For a material like this compound, a predictive modeling workflow would involve:

Data Generation: Creating a dataset of various vanadate compositions and structures. This data can be sourced from computational databases or generated through high-throughput DFT calculations. nih.gov

Feature Engineering: Describing each material with a set of numerical features, or "descriptors." These can be based on elemental properties (e.g., electronegativity, ionic radius), structural features (e.g., bond lengths, coordination numbers), or DFT-calculated properties (e.g., band gap, formation energy). acs.orgnih.gov

Model Training: Using ML algorithms—such as random forest, gradient boosting (like XGBoost), or neural networks—to learn the relationship between the descriptors and a target property (e.g., catalytic activity, stability, ionic conductivity). researchgate.netrsc.org

Prediction and Validation: Using the trained model to predict the properties of new candidate materials. The most promising candidates identified by the model can then be prioritized for more detailed DFT/MD investigation or experimental synthesis. nih.gov

This approach can significantly accelerate the discovery of materials with tailored properties. For example, ML models could predict how substituting different cations or altering the hydration level in this compound would affect its stability or its performance as a catalyst for a specific chemical reaction. researchgate.netacs.org

Table 3: Examples of Descriptors Used in Machine Learning Models for Predicting Material Properties

Descriptor CategoryExample DescriptorsRelevanceReference
Elemental PropertiesElectronegativity (EN)Relates to bond polarity and charge transfer. acs.orgnih.gov
Ionic Radius (R)Influences crystal structure and ion packing. acs.org
Number of Valence ElectronsDetermines bonding and redox capabilities. rsc.org
Molecular WeightBasic property used in many models. nih.gov
Structural/Geometric PropertiesCoordination Number (CN)Describes the local bonding environment. acs.org
Configuration EntropyQuantifies disorder in multi-element systems. rsc.org
COSMO Area (CA)Relates to the molecule's surface area available for interaction. nih.gov
Electronic Properties (from DFT)Band Gap (BG)Key indicator of electronic conductivity. acs.org
HOMO/LUMO EnergyRelates to chemical reactivity and electron transfer. nih.gov

Solid State Reactivity and Transformative Processes of Sodium Ammonium Vanadate Hydrate

Thermal Decomposition and Phase Transitions

2 NH₄VO₃ → V₂O₅ + 2 NH₃ + H₂O wikipedia.org

Studies on ammonium (B1175870) metavanadate show that the decomposition can proceed through several stable intermediate products. scirp.org The specific pathways and resulting materials are influenced by the containment of the gaseous products. For instance, decomposition in an uncapped container can yield intermediates like (NH₄)₂V₄O₁₁ and NH₄V₃O₈ before the final formation of V₂O₅. scirp.orgresearchgate.net

Decomposition StageTemperature Range (°C)Key EventsIntermediate/ProductReference
Initial Decomposition 100 - 200Formation of an intermediate complex ammonium-vanadyl compound.(NH₄)₂V₄O₁₁ scirp.orgresearchgate.net
Intermediate Phase > 200Further loss of ammonia (B1221849) and water.NH₄V₃O₈ scirp.orgresearchgate.net
Final Product Formation > 350Complete loss of volatile components.V₂O₅ scirp.orgwikipedia.org

This table presents a generalized decomposition pathway based on studies of ammonium metavanadate, a related compound.

Deammoniation, the release of ammonia (NH₃), is a critical step in the thermal decomposition of sodium ammonium vanadate (B1173111) hydrate (B1144303). This process occurs concurrently with dehydration. Research on ammonium metavanadate has identified an intermediate compound formed between 100 and 150 °C, which is stable up to 200 °C. researchgate.net This intermediate is described as a complex ammonium-vanadyl compound, indicating that the loss of ammonia is not a simple release but involves a significant restructuring of the coordination environment around the vanadium centers. researchgate.net

The loss of the ammonium ion (NH₄⁺), which provides charge balance and structural support through hydrogen bonding, necessitates a reorganization of the vanadate framework. wikipedia.org This leads to the formation of more condensed polyvanadate species. The evolved ammonia gas can also play a reactive role; under conditions where the gas is not rapidly removed, it can react with the vanadium oxide products, a process discussed further in the redox chemistry section. scirp.orgresearchgate.net

The "hydrate" designation in sodium ammonium vanadate hydrate signifies the presence of water molecules within the crystal lattice. These are not merely adsorbed on the surface but are integral "structural water" molecules. researchgate.net This structural water, in conjunction with the sodium and ammonium ions, plays a crucial role in stabilizing the layered structure of the vanadate framework. researchgate.net

The process of dehydration can significantly alter the crystal structure. In related hydrated layered vanadates, such as potassium vanadate hydrates, the removal of water molecules causes a substantial decrease in the interlayer spacing. acs.org For example, the dehydration of K₂V₆O₁₆·mH₂O to form the non-hydrated KV₃O₈ phase results in the c-axis of the crystal unit cell being reduced by nearly half. acs.org This illustrates the profound impact of dehydration on the crystal lattice. The reversibility of this process depends on the stability of the resulting dehydrated phase. While some layered materials can re-intercalate water molecules from a humid environment, aggressive heating can lead to irreversible collapse and recrystallization into a more thermodynamically stable, dense structure.

Redox Chemistry of Vanadium within the Compound Matrix

Vanadium is notable for its ability to exist in multiple stable oxidation states, commonly +2, +3, +4, and +5. wikipedia.orglibretexts.org In sodium ammonium vanadate, the vanadium is typically in its highest oxidation state, +5. However, this state can be altered through redox reactions, even within the solid-state matrix.

The thermal decomposition process itself can trigger internal redox chemistry. Evolved gas analysis has shown that ammonia released during heating can act as a reducing agent, reacting with the V₂O₅ (V⁵⁺) formed during decomposition. scirp.orgresearchgate.net This reaction results in a partially reduced final product, a vanadium oxide written as V₂Oₓ where x is between 4 and 5, indicating the presence of V⁴⁺ alongside V⁵⁺. scirp.orgresearchgate.net Electron spin resonance studies of decomposed ammonium metavanadate have also confirmed the formation of VO²⁺ ions, which contain V⁴⁺. researchgate.net

The different oxidation states of vanadium are often associated with distinct colors in aqueous solutions, which helps to visualize the redox transitions.

Oxidation StateIon in Acidic SolutionColorReference
+5[VO₂(H₂O)₄]⁺Yellow wikipedia.orgyoutube.com
+4[VO(H₂O)₅]²⁺Blue wikipedia.orgyoutube.com
+3[V(H₂O)₆]³⁺Green wikipedia.orgyoutube.com
+2[V(H₂O)₆]²⁺Lilac/Violet wikipedia.orgyoutube.com

This inherent ability of vanadium to cycle between oxidation states is fundamental to the catalytic applications of vanadates, such as the use of V₂O₅ in the Contact Process for sulfuric acid production. libretexts.orgchemguide.co.uk

Ion Exchange and Topotactic Transformations in Vanadate Frameworks

The layered structure of many polyvanadates, stabilized by cations like Na⁺ and NH₄⁺, allows for the exchange of these ions with other cations. This process is fundamental to the synthesis and modification of these materials. For instance, sodium ammonium vanadate can be prepared by introducing ammonium ions (NH₄⁺) into a sodium vanadate solution, where they replace some of the sodium ions. google.com The ability to perform ion exchange is also exploited in creating novel materials for applications like batteries, where pre-intercalated ions such as Na⁺ can stabilize the structure for the reversible insertion of other ions like Zn²⁺. researchgate.net

A topotactic transformation is a solid-state reaction where the crystal lattice of the product maintains a clear, predictable crystallographic relationship with the original material. wikipedia.org The crystal structure is modified, but the essential framework is not completely destroyed and rebuilt. Dehydration in layered vanadates, where water is removed but the vanadate layers remain intact, can be considered a type of topotactic process. acs.org More complex topotactic transformations have been documented in related vanadate systems, such as the conversion of two-dimensional KV₃O₈ plates into one-dimensional V₃O₇ nanobelts through soft chemical methods, demonstrating the structural versatility of the vanadate framework. acs.org

Material Stability and Degradation Pathways under Varied Environmental Conditions

The stability of this compound is influenced by its chemical environment. The compound is slightly soluble in water, and the resulting solutions are weakly acidic. noaa.gov As an acidic salt, it will react with bases, representing a chemical degradation pathway. noaa.gov The stability is also highly dependent on pH, as the nature of the polyvanadate anions in solution changes significantly with pH. wikipedia.org

Conversely, the components of the compound can also enhance its stability under specific, demanding conditions. In the context of aqueous zinc-ion batteries, the combined presence of pre-intercalated Na⁺, NH₄⁺, and structural water molecules in the vanadate layers has been shown to keep the structure stable during repeated cycles of zinc ion intercalation and deintercalation. researchgate.net This prevents the collapse of the layered framework that might otherwise occur.

The primary degradation pathway, however, is thermal decomposition, as detailed in section 5.1. At elevated temperatures, the compound irreversibly loses ammonia and water, leading to the formation of different, more stable vanadium oxide phases. wikipedia.orgresearchgate.net

Advanced Applications and Electrochemical Phenomena of Sodium Ammonium Vanadate Hydrate

Catalysis and Reaction Mechanism Studies

Sodium ammonium (B1175870) vanadate (B1173111) hydrate (B1144303) is a compound that has garnered interest in the field of catalysis due to the versatile oxidation states of vanadium, which are crucial for redox reactions. mdpi.comnoaa.gov These compounds can act as catalysts in various organic reactions. noaa.gov The presence of multiple oxidation states (V2+, V3+, V4+, V5+) enhances its ability to participate in redox reactions, which can boost catalytic efficiency. mdpi.com

Role in Heterogeneous Oxidation Reactions and Organic Transformations

Vanadium-based catalysts are known for their effectiveness in selective catalytic reduction (SCR) reactions, which are a type of heterogeneous oxidation reaction. nih.gov While much of the research focuses on V₂O₅/TiO₂ systems, the fundamental principles of vanadium's catalytic activity are relevant. nih.gov Vanadium catalysts facilitate the conversion of nitrogen oxides (NOx) into nitrogen and water. nih.gov The catalytic activity is linked to the presence of active oxygen species on the catalyst surface. nih.gov

In the context of organic transformations, many vanadate compounds are known to catalyze various reactions. noaa.gov For instance, vanadium complexes have been shown to be active catalysts for the coupling of epoxides with carbon dioxide to form organic carbonates. acs.org This suggests the potential for sodium ammonium vanadate hydrate to be explored in similar ring-opening polymerization reactions. acs.org The catalytic mechanism often involves the coordination of the organic substrate to the vanadium center, followed by a ring-opening step. acs.org

Synergistic Catalytic Effects of Mixed Cations

The mixed cations can create a more complex and potentially more active surface for catalytic reactions. The presence of different cations can influence the acidity and redox properties of the catalyst, which are key factors in many catalytic processes. nih.gov For example, in SCR catalysis, the addition of other metals to vanadium-based catalysts is a common strategy to improve their activity and resistance to deactivation. nih.gov

Design and Performance of Vanadate-Based Catalytic Systems

The design of vanadate-based catalytic systems often involves controlling the morphology and structure of the material to maximize the number of active sites. synsint.com Methods like hydrothermal synthesis can be used to create specific nanostructures, such as nanobelts or flower-like architectures, which can enhance catalytic activity. rsc.orgnih.gov

The performance of these catalytic systems is evaluated based on their activity, selectivity, and stability. For instance, in the context of photocatalysis for hydrogen production, the efficiency of vanadate-based materials is determined by their ability to absorb light, separate electron-hole pairs, and facilitate the desired chemical reactions. mdpi.comnih.gov Doping, the creation of heterojunctions, and loading with co-catalysts are common strategies to improve the performance of vanadate photocatalysts. mdpi.comnih.gov While not specific to this compound, these principles guide the design of new vanadate-based catalysts.

Electrochemical Energy Storage Systems

This compound has emerged as a promising material for electrochemical energy storage, particularly as a cathode material in aqueous zinc-ion batteries (AZIBs). researchgate.netresearchgate.net Its layered structure, with large interlayer spacing, is conducive to the intercalation and deintercalation of ions, which is the fundamental mechanism of battery operation. researchgate.netnih.gov

Cathode Materials for Aqueous Zinc-Ion Batteries (AZIBs)

Aqueous zinc-ion batteries are considered a safe and cost-effective alternative to lithium-ion batteries for large-scale energy storage. researchgate.net Vanadium-based materials, including this compound, are attractive cathode materials due to their multiple oxidation states and adjustable ion diffusion channels. researchgate.net The presence of pre-intercalated sodium and ammonium ions, along with structural water, in the vanadate structure plays a crucial role in its electrochemical performance. researchgate.net

The introduction of metal ions like sodium into the ammonium vanadate structure has been shown to enhance structural stability and improve electrochemical capabilities. researchgate.net This modification can lead to impressive specific capacities and excellent cycling stability. researchgate.net For example, a sodium ion stabilized ammonium vanadate cathode has been reported to deliver a specific capacity of 400.2 mAh g⁻¹ at a current density of 0.1 A g⁻¹ and maintain 97.2% of its capacity after 2000 cycles at 10 A g⁻¹. researchgate.net

The performance of this compound as a cathode material in AZIBs is summarized in the following table:

Cathode MaterialSpecific Capacity (mAh g⁻¹)Current Density (A g⁻¹)Cycle LifeCapacity Retention (%)Reference
Na₀.₃(NH₄)₀.₆V₄O₁₀·0.4H₂O (NVO-Na)400.20.12000 cycles at 10 A g⁻¹97.2 researchgate.net
Deficient NH₄V₄O₁₀ (NVO)4570.11000 cycles at 2 A g⁻¹81 nih.gov
(NH₄)₀.₃₇V₂O₅·0.15(H₂O)4000.51000 cycles at 10 A g⁻¹84 researchgate.net
NH₄V₄O₁₀ (NVO) nanobelts485Not Specified3000 cycles at 10 A g⁻¹Not Specified nih.gov
Oxygen-deficient NH₄V₄O₁₀-x·nH₂O (NVOH)484.30.13500 cycles at 6 A g⁻¹>200 mAh g⁻¹ retained osti.gov
Investigation of Zn²⁺ Intercalation/Deintercalation Mechanisms

The mechanism of energy storage in this compound cathodes involves the reversible intercalation and deintercalation of zinc ions (Zn²⁺) into the layered structure. researchgate.net The presence of pre-intercalated Na⁺ and structural water molecules facilitates this process by expanding the interlayer spacing and reducing the electrostatic repulsion for the incoming Zn²⁺ ions. researchgate.net This leads to enhanced diffusion kinetics and helps to maintain the stability of the layered structure during cycling. researchgate.net

Ex-situ X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) are powerful techniques used to study the changes in the crystal structure and elemental oxidation states during the charge-discharge process, providing insights into the intercalation mechanism. researchgate.netresearchgate.net Studies have shown that the intercalation of Zn²⁺ is often accompanied by the co-insertion of water molecules and sometimes even protons (H⁺), leading to a complex reaction mechanism. researchgate.net

The process of Zn²⁺ intercalation can be a multi-step process, corresponding to the reduction of vanadium from V⁵⁺ to lower oxidation states. nih.gov For instance, the reduction of V⁵⁺ to V⁴⁺ is one of the key redox reactions contributing to the capacity of the cathode. nih.gov The partial removal of NH₄⁺ ions from the structure can create vacancies and enlarge the interlayer spacing, which has been shown to facilitate faster zinc ion transport and lead to higher storage capacity and improved reversibility. nih.govresearchgate.net The enlarged interlayer spacing provides more accessible sites for the reversible insertion and extraction of Zn²⁺ ions. nih.gov

Enhancing Rate Capability and Cycling Stability through Structural Engineering

The practical application of vanadate-based electrode materials is often challenged by issues of structural instability and limited rate performance. rsc.org Structural engineering has emerged as a critical strategy to overcome these limitations. Techniques such as ion pre-intercalation and morphology control are pivotal in enhancing both the rate capability and long-term cycling stability of these materials.

Doping with heterogeneous ions is another powerful strategy. First-principles insights have shown that doping NaV₃O₈ with potassium (K⁺) and ammonium (NH₄⁺) ions can effectively alleviate volume changes during charge/discharge cycles, thereby enhancing cycling stability. rsc.org Furthermore, controlling the morphology, for example, by creating nanobelt architectures through hydrothermal methods, contributes to enhanced electrochemical conductivity and provides a high electroactive surface area, leading to better charge storage capacity and stability. rsc.org Combining morphology control with carbon coating, as seen in NASICON-structured Na₄MnV(PO₄)₃/C composites, addresses the issue of low electronic conductivity, leading to outstanding rate performance and excellent cycling stability, with 81.1% capacity retention over 1000 cycles at a 1 C rate. researchgate.net

Influence of Hydration Water and Doping on Ion Diffusion Kinetics

The kinetics of ion diffusion within the crystal lattice of this compound are crucial for its performance in electrochemical devices. Both the presence of hydration water and the introduction of dopants significantly influence these kinetics.

Hydrated water molecules within the layered structure of vanadates act as pillars, enlarging the interlayer spacing. rsc.org This expansion creates more open channels for ion transport, facilitating easier and faster diffusion of charge carriers like Li⁺, Na⁺, or Zn²⁺. rsc.orgacs.org The presence of structural water, combined with pre-intercalated ions like Na⁺ and NH₄⁺, helps to stabilize the layered structure during the repeated intercalation and deintercalation of ions, reducing electrostatic repulsion and enhancing diffusion kinetics. researchgate.net Studies on hydrated Na₂V₆O₁₆·2H₂O have shown that the presence of water is critical for enabling Zn²⁺ ion insertion throughout the material's structure, whereas non-hydrated versions may only allow surface-level insertion. acs.org

Doping the vanadate structure with various ions is a proven strategy to boost ion diffusion kinetics. Anion doping, for instance with iodine, has been shown to reduce the electrostatic interaction between mobile ions (like Zn²⁺) and the host lattice. uq.edu.auresearchgate.netnwpu.edu.cn This weakening of the Zn²⁺-host interaction lowers the energy barrier for diffusion, leading to a significant increase in the diffusion coefficient. uq.edu.auresearchgate.net The large atomic size of iodine also expands the host lattice, creating more space for ion storage. uq.edu.auresearchgate.netnwpu.edu.cn Cation doping with ions like potassium (K⁺) or manganese (Mn²⁺) also enhances performance by increasing the interlayer spacing and improving structural stability, which boosts ion and electron transport kinetics. mdpi.comresearchgate.netresearchgate.net Doping ammonium vanadate with hydrated Mn²⁺ ions has been shown to enlarge the interlayer spacing, providing a broader channel for Zn²⁺ diffusion and leading to a high discharge capacity of 539.4 mAh g⁻¹ at 0.2 A g⁻¹. researchgate.netresearchgate.net

Cathode Materials for Lithium-Ion and Sodium-Ion Batteries

Sodium vanadates, including sodium ammonium vanadate, have been identified as promising cathode materials for next-generation metal-ion batteries, particularly sodium-ion batteries (SIBs). rsc.orgresearchgate.netnih.gov Their appeal lies in their distinct crystal structures, the abundance of vanadium and sodium, and favorable electrochemical properties. researchgate.netnih.gov Vanadium-based compounds offer high theoretical capacities due to the multiple oxidation states of vanadium (V²⁺ to V⁵⁺), which allows for rich electrochemical interactions with Na⁺. rsc.org

Ammonium vanadate, specifically, has been demonstrated as a high-capacity cathode for SIBs, exhibiting good rate capability and a long cycle life. acs.orgnih.gov Research has shown that ammonium vanadate nanobelts can achieve a reversible capacity of 190 mAh g⁻¹ at a charging rate of 200 mA g⁻¹ and maintain a stable capacity of over 120 mAh g⁻¹ for 50 cycles at a high rate of 1000 mA g⁻¹. acs.orgnih.gov The introduction of dopants, such as zirconium, into the ammonium vanadate structure has been reported to yield exceptionally high energy densities. researchgate.netrsc.org

Comparative Analysis of Alkali Metal Ion Intercalation Behavior

The intercalation of different alkali metal ions into the vanadate structure significantly impacts its electrochemical properties. The process, often referred to as pre-alkalization, modifies the interlayer distance and the transport of charge carriers. rsc.org A study comparing pre-alkalization with lithium, sodium, and potassium revealed that the type of hydrated alkali ion regulates the formation of the layered vanadate compounds. rsc.org

Lithium-intercalated vanadate was found to have the largest interlayer spacing and a more disordered local structure. This resulted in the highest storage capacity for Zn²⁺/H⁺ dual-ion storage (308 mAh g⁻¹ at 0.05 A g⁻¹) and improved charge transfer and transport kinetics. rsc.org

Sodium-intercalated vanadate (NaVO) and potassium-intercalated vanadate (KVO) also showed modified structures but to a lesser extent than the lithium counterpart. rsc.org

First-principles calculations on NaV₃O₈ doped with K⁺ and NH₄⁺ for sodium-ion batteries indicated that these dopants significantly increase the initial discharge voltage (from 2.75 V to 3.08 V) and reduce the sodium ion diffusion energy barrier from 0.53 eV to 0.25 eV. rsc.org

In a different class of vanadates, alkaline earth metal vanadates like calcium vanadate (CaV₄O₉) have been explored as anodes for SIBs. They exhibit a unique Na⁺ storage mechanism that goes beyond typical intercalation, involving the decomposition of the pristine material and the formation of NaVO₂ and CaO. nih.gov This results in a reversible capacity of over 300 mAh g⁻¹ and excellent cycling stability. nih.gov

Strategies for Mitigating Structural Collapse and Capacity Fade

Structural collapse and the resulting capacity fade are significant obstacles to the long-term performance of vanadate cathodes. rsc.org Capacity fade occurs as the amount of charge a battery can supply decreases with repeated use, often due to the trapping of active ions or the degradation of the electrode material. anl.gov

Several strategies are employed to enhance structural integrity:

Ion Doping and Pre-intercalation: Introducing "pillar" ions into the layered structure is a primary strategy. The combined effect of pre-intercalated Na⁺, structural H₂O, and remaining NH₄⁺ can maintain the stability of the layers during the reversible Zn²⁺ (de)intercalation process. researchgate.net Doping with ions like K⁺ and NH₄⁺ improves the stability of the V-O bonds, which helps to inhibit the dissolution of vanadium and enhances the material's practical performance. rsc.org Similarly, pre-intercalating NH₄⁺ creates defects that enhance stability, leading to remarkable cycling performance with 99% capacity retention after 2300 cycles. mdpi.com

Controlling Ion Interactions: In zinc-ion batteries using vanadate cathodes, strong electrostatic interactions between Zn²⁺ and the host structure can lead to instability. uq.edu.auresearchgate.net Anion doping with elements like iodine can mitigate this by weakening the Zn²⁺-host interaction, thus preventing structural damage. uq.edu.auresearchgate.netnwpu.edu.cn

Nanostructuring and Morphology Control: The physical form of the material plays a crucial role. Nanostructured materials, such as nanobelts or nanorods, offer shorter diffusion paths for ions and can better accommodate the strain of repeated ion insertion and extraction. rsc.orgacs.org Ensuring a nanostructure thickness that allows for complete ion insertion rather than just surface reactions is critical for preventing irreversible phase changes and capacity loss. acs.org

Supercapacitor Electrode Applications

Electrochemical Performance and Charge Storage Mechanisms

Sodium ammonium vanadate and related sodium vanadates exhibit excellent electrochemical performance as supercapacitor electrodes. They store charge through a combination of mechanisms, primarily pseudocapacitance, which involves fast and reversible Faradaic reactions at the electrode surface.

Performance Metrics: Sodium vanadate nanorod electrodes (NVO-NRs) have demonstrated a remarkable specific capacitance of 410 F g⁻¹ at a current density of 1 A g⁻¹. ekb.eg These electrodes also show excellent cycling stability, with 94% retention after 10,000 cycles. ekb.eg In terms of energy storage, NVO-NRs can achieve a high energy density of 56.9 Wh/kg at a power density of 500 W/kg. ekb.eg Another study on NVO nanobelts reported a specific capacitance of 455 F g⁻¹ at 0.5 A g⁻¹ and an energy density of 42.4 Wh kg⁻¹ in an asymmetric device. acs.org

Charge Storage Mechanism: The charge storage in these vanadate materials is governed by both diffusion-controlled intercalation processes and surface-controlled capacitive processes. nih.gov In-depth analysis reveals that the diffusion-controlled mechanism tends to dominate at slower scan rates, while the capacitive (diffusion-independent) process is more significant at faster scan rates. nih.gov The pseudocapacitive nature, arising from the redox reactions of vanadium ions, is a key contributor to the high capacitance values observed. nih.govrsc.org The layered nanostructure of materials like NaV₈O₂₀ nanobelts provides a high electroactive surface area, which is highly beneficial for this pseudocapacitive charge storage. rsc.org

Table 1: Electrochemical Performance of Sodium Vanadate-Based Supercapacitor Electrodes

Electrode MaterialSpecific CapacitanceCurrent DensityCycling StabilityEnergy DensityPower DensityReference
NaV₆O₁₅ Nanorods (NVO-NRs)410 F g⁻¹1 A g⁻¹94% after 10,000 cycles56.9 Wh kg⁻¹500 W kg⁻¹ ekb.eg
Na₂V₆O₁₆ Nanobelts (NVO)455 F g⁻¹0.5 A g⁻¹90.21% after 5,000 cycles42.4 Wh kg⁻¹4.3 kW kg⁻¹ acs.org

Photocatalytic Applications

Vanadate-based materials are a significant class of semiconducting metal oxides recognized for their potential in photocatalysis, driven by their strong redox potential and tunable physicochemical properties. mdpi.com While research on many vanadate compounds is extensive, the specific exploration of this compound is an emerging field.

The photocatalytic capability of vanadates has been successfully demonstrated in the degradation of various organic pollutants. For example, zinc vanadate (Zn₃(VO₄)₂) nanomaterials and bismuth vanadate (BiVO₄) have shown high efficiency in breaking down dyes like methylene (B1212753) blue under light irradiation. nih.govresearchgate.net These processes leverage the generation of highly reactive oxygen species upon photoexcitation of the vanadate material. nih.gov

While direct studies on this compound for pollutant degradation are not widely documented, the photocatalytic potential of closely related ammonium vanadate hydrate structures has been established. A study on new mixed-metal ammonium vanadate hydrates revealed significant temperature-dependent photocatalytic activity for producing hydrogen from water reduction, which indicates a strong capability for facilitating redox reactions relevant to degradation processes. acs.org This suggests a promising avenue for future research into using this compound for environmental remediation.

The photocatalytic activity of a material is fundamentally governed by its electronic band structure, particularly the band gap, which is the energy range where no electron states can exist. wikipedia.org This energy gap determines the energy required to excite an electron from the valence band to the conduction band, enabling it to participate in chemical reactions. wikipedia.org

Metal vanadates are noted for having band gaps that allow for the absorption of visible light. mdpi.com For instance, monoclinic bismuth vanadate has a band gap of around 2.4 eV. researchgate.net Research into new ammonium vanadate hydrates has identified materials with visible-light band gaps of approximately 1.55 eV and 1.77 eV. acs.org These low bandgap sizes are attributed to metal-to-metal electronic transitions and are crucial for utilizing a broader range of the solar spectrum, enhancing photocatalytic efficiency. acs.org The ability to tune these properties through strategies like cation substitution offers a pathway to engineer the band gap of vanadate compounds for specific photocatalytic applications. researchgate.net

Analytical Chemistry Reagents and Sensing Platforms

The unique chemical and electrochemical properties of vanadate compounds also position them as materials of interest for applications in analytical chemistry and chemical sensing.

The use of this compound as a direct reagent in spectrophotometric or colorimetric methods for the detection of external metal ions is not a widely reported application in the current scientific literature. While polyoxometalates, the class of compounds to which vanadates belong, are known for their vibrant colors and complex interactions with other ions, specific methods leveraging this particular compound for quantitative analysis of other metals have not been extensively developed.

The design of sensors based on vanadate materials for detecting specific analytes is an active area of research. Vanadates synthesized from ammonium vanadate precursors have been successfully integrated into electrochemical sensing platforms. A notable example is the development of a sensor for the simultaneous detection of multiple heavy metal ions (Cd²⁺, Pb²⁺, Cu²⁺, and Hg²⁺) using a bismuth vanadate (BiVO₄) modified electrode. nih.gov

In this application, BiVO₄ nanospheres were synthesized via a sol-gel method using ammonium vanadate and bismuth nitrate (B79036) as precursors. nih.gov These nanospheres were then used to modify a glassy carbon electrode. The resulting sensor employed square wave anodic stripping voltammetry (SWASV) to achieve highly sensitive and selective determination of the target heavy metal ions, demonstrating the potential of vanadate-based materials in advanced environmental monitoring and toxicology. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthesis Techniques for Tailored Nanostructures and Composites

The performance of sodium ammonium (B1175870) vanadate (B1173111) hydrate (B1144303) is intrinsically linked to its structure and morphology. Consequently, a major thrust of future research is the development of sophisticated synthesis techniques that allow for precise control over these characteristics.

Hydrothermal methods are a cornerstone of this research, enabling the synthesis of various one-dimensional (1D) nanostructures. osti.govresearchgate.net By carefully tuning reaction parameters such as pH, temperature, and precursors, scientists can selectively produce nanobelts, nanowires, and nanorods. osti.govnih.gov For example, adjusting the pH of the growth solution has been shown to be a crucial step in controlling the final structure and morphology of ammonium vanadate nanocrystals. osti.gov Simple, one-step hydrothermal routes are being developed to produce ammonium vanadate nanorods, which have shown improved cycling stability in sodium-ion batteries compared to microflower structures. nih.gov

Beyond conventional hydrothermal synthesis, microwave-assisted hydrothermal methods are emerging as a rapid and efficient alternative. researchgate.netresearchgate.net This technique can alter the growth pattern of crystals and has been shown to expand the interplanar spacing of the resulting material, which can be beneficial for applications like batteries. researchgate.net The combination of hydrothermal and microwave techniques offers a pathway to reduce energy consumption and processing time while achieving novel crystal arrangements and particle shapes. arxiv.org

The creation of composites is another critical area. Research is underway to fabricate composites of vanadates with conductive materials like reduced graphene oxide (rGO) to enhance properties for specific applications, such as photocatalytic hydrogen production. nih.gov These synthesis strategies aim to move beyond simple material preparation to the rational design of complex, functional architectures.

Synthesis MethodPrecursorsKey ParametersResulting Nanostructure/CompositeReference(s)
HydrothermalNH₄VO₃, H₂C₂O₄·2H₂OpH (0.5 - 2.5)Nanobelts, Nanowires, Nanobundles osti.gov
HydrothermalNH₄VO₃, H₂C₂O₄·2H₂OTemperature (140°C)Single crystalline nanobelts researchgate.net
Microwave-Assisted HydrothermalNaVO₃, H₂SO₄, NH₄ClMicrowave power, TemperaturePure (NH₄)₂V₆O₁₆ phase with regular crystal shapes researchgate.net
Hydrothermal + In-situ PolymerizationNH₄V₄O₁₀, AnilinePolymerization timePolyaniline (PANI) intercalated nanolayers rsc.org

Implementation of In-Situ and Operando Characterization for Dynamic Process Understanding

To truly understand and optimize sodium ammonium vanadate hydrate, especially for dynamic applications like batteries, it is crucial to observe its behavior in real-time under operating conditions. In-situ and operando characterization techniques are indispensable for this purpose, providing insights that cannot be obtained from conventional ex-situ analyses. biologic.netfrontiersin.org

In-operando X-ray diffraction (XRD) is a powerful tool for monitoring the crystalline structure of the electrode material as a battery charges and discharges. malvernpanalytical.com It allows researchers to observe phase transitions, lattice expansion and contraction, and other structural changes that are critical to performance and degradation. malvernpanalytical.comrsc.org For instance, ex-situ XRD studies on related sodium vanadate electrodes have revealed the reversibility of structural changes during zinc ion intercalation and deintercalation, confirming excellent structural stability. rsc.org

In-situ and operando transmission electron microscopy (TEM) offers direct visualization of morphological and chemical changes at the nanoscale. osti.gov This can reveal how ions intercalate into the structure, whether degradation occurs at the surface or in the bulk, and how the nanostructure evolves during cycling. osti.gov Similarly, ex-situ X-ray photoelectron spectroscopy (XPS) is used to track the valence state changes of vanadium and the presence of intercalated ions on the electrode surface at different states of charge, providing crucial information on the reaction mechanism. rsc.org

The combination of these advanced characterization methods is essential for revealing the complex workings and failure mechanisms of vanadate-based materials, guiding the development of more robust and efficient devices. biologic.netfrontiersin.org

Advanced Materials Integration and Hybrid System Development

To overcome the inherent limitations of this compound, such as its electronic conductivity, researchers are increasingly focusing on integrating it with other advanced materials to create hybrid systems and composites. This strategy aims to combine the advantageous properties of each component to achieve synergistic effects.

A prominent approach is the intercalation or coating of vanadates with conductive polymers. Polyaniline (PANI) is a frequently studied partner. rsc.org By fabricating a composite where PANI is intercalated into the layers of ammonium vanadate, it is possible to significantly enhance electronic conductivity and stabilize the crystal structure. rsc.org This leads to improved diffusion efficiency for ions like Zn²⁺, resulting in outstanding rate performance and long-term cycling life in aqueous batteries. rsc.org The intercalation of PANI can expand the interlayer spacing to as much as 1.55 nm, which facilitates ion transport. nih.gov

Another key area is the development of heterostructures. By growing one type of vanadate on another, such as CaV₆O₁₆·3H₂O@Ni₀.₂₄V₂O₅·nH₂O, a heterogeneous interface is created. nih.gov This unique structure can lead to fast electron and ion transport dynamics, resulting in impressive specific capacity and rate performance for zinc-ion storage. nih.gov The integration strategy leverages the structural stability offered by pre-intercalated cations and the enhanced kinetics at the heterointerface. nih.gov

The development of these advanced composites and hybrids is a promising pathway to engineer high-performance electrode materials for next-generation energy storage systems. researchgate.netnih.gov

Hybrid MaterialIntegrated ComponentEnhancement MechanismResulting PerformanceReference(s)
NVO/PANIPolyaniline (PANI)Enlarged interlamellar spacing (13.59 Å), enhanced electronic conductivity, stabilized crystal structure.High rate performance (308.06 mAh g⁻¹ at 10 A g⁻¹), excellent cycle life (92.23% retention over 5000 cycles). rsc.org
CaNiVOCaV₆O₁₆·3H₂O & Ni₀.₂₄V₂O₅·nH₂OHeterogeneous structure, wide interlayer conductive network, fast electron/ion transport.High specific capacity (334.7 mAh g⁻¹ at 0.1 A g⁻¹), stable cycling. nih.gov
Mg₃V₂O₈-rGOReduced Graphene Oxide (rGO)Enhanced photocatalytic activity.Efficient photocatalytic hydrogen production. nih.gov

Deeper Elucidation of Structure-Property-Performance Relationships

A fundamental aspect of future research is to build a more profound understanding of the relationship between the atomic-level structure of this compound and its macroscopic electrochemical performance. This involves systematically studying how different structural features influence properties like ion storage capacity, diffusion kinetics, and cycling stability.

The interlayer spacing within the vanadate's layered structure is a critical parameter. A larger interlayer distance is generally believed to facilitate the intercalation and deintercalation of large ions, such as K⁺ or Zn²⁺, by reducing electrostatic interactions and providing wider diffusion channels. nih.govresearchgate.netrsc.org For example, studies have shown that expanding the interplanar spacing to 12.9 Å by introducing Mn(II) cations can significantly enhance the reversibility and cycling stability of zinc-ion batteries. researchgate.netrsc.org Similarly, pre-inserting La³⁺ ions can increase the interlamellar gap from 11.9 Å to 13.7 Å, which is credited with reducing the resistance to Zn-ion movement and preventing structural collapse. acs.org

The nature of the pre-intercalated cations (such as Na⁺, NH₄⁺, Mn²⁺, or La³⁺) also plays a crucial role. These ions act as "pillars," supporting the layered structure and preventing its collapse during repeated ion insertion and extraction cycles. researchgate.netrsc.orgrsc.org The choice of cation can influence the structural stability and electrochemical performance; for instance, pre-intercalating potassium ions has been shown to lead to better cycling stability in potassium-ion batteries compared to ammonium ions. nih.gov

The presence of structural water is another key factor. Hydrated vanadates often exhibit superior performance in aqueous batteries because the water molecules can shield the electrostatic interactions between the host lattice and the intercalating ions, thereby accelerating ion diffusion. rsc.orgrsc.org Modifying the structure by introducing ions like Al³⁺ can mitigate the drawbacks of pure hydrated vanadium oxides, leading to improved ion mobility and cycling stability. researchgate.net

Expanding the Application Spectrum into New Technological Domains

While much of the current research on this compound focuses on its use as a cathode material in aqueous zinc-ion and sodium-ion batteries, its unique properties make it a candidate for a wider range of technological applications.

One significant area is catalysis. Sodium ammonium vanadate is utilized as a catalyst in important industrial chemical processes. google.com It serves as a raw material for catalysts used in desulfurization and denitrification, such as in the Stretford and Sulfolin processes, which are crucial for purifying gas streams. google.com

Another emerging application is in large-scale energy storage, specifically in Vanadium Redox Flow Batteries (VRFBs). kiche.or.kryoutube.com These batteries store energy in liquid electrolytes and are well-suited for grid-level applications due to their scalability and long cycle life. researchgate.netyoutube.com Research has explored using ammonium metavanadate as a lower-cost precursor for the vanadium electrolyte, demonstrating good cell performance and stable efficiency over multiple cycles. kiche.or.kr

Furthermore, the compound's constituent elements suggest potential use in high-performance alloys, a field where vanadium is a key component. google.com As researchers gain greater control over the synthesis and properties of this compound, it is likely that it will be explored for a variety of other functions in electronics, sensing, and advanced materials manufacturing.

Q & A

Q. What are the standard laboratory methods for synthesizing sodium ammonium vanadate hydrate, and how do reaction conditions influence product purity?

this compound can be synthesized via two primary routes:

  • pH-controlled precipitation : Adjusting pH to 4–6 using acetic acid in aqueous ammonium vanadate solutions, followed by crystallization (yield ~99.5%) .
  • Salt metathesis : Reacting sodium vanadate with ammonium chloride (e.g., NaVO₃ + NH₄Cl → NH₄VO₃ + NaCl), which is scalable for technical-grade production . Purity depends on controlling temperature, vanadium concentration, and avoiding contaminants like sulfates.

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Key methods include:

  • XRD : Confirms crystallinity and phase identity (e.g., distinguishing decavanadate vs. trivanadate structures) .
  • Thermogravimetric analysis (TGA) : Quantifies hydration water content (e.g., 6H₂O in (NH₄)₆V₁₀O₂₈·6H₂O) .
  • Titrimetry : Manganometric titration with KMnO₄ in acidic media to determine vanadium oxidation states (V⁵+ → V⁴+) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Dry powder handling : Use fume hoods to prevent inhalation of toxic dust (health hazard rating 4) .
  • Solution preparation : Avoid skin contact with acidic vanadate solutions (e.g., 3M H₂SO₄ mixtures), which are corrosive .
  • Waste disposal : Neutralize acidic residues before disposal, following institutional SOPs .

Advanced Research Questions

Q. How does this compound perform as a cathode material in aqueous zinc-ion batteries, and what mechanisms drive its electrochemical behavior?

Sodium vanadate hydrate nanobelts exhibit a high reversible capacity (380 mAh g⁻¹) due to dual Zn²+/H⁺ insertion during discharge. The layered structure accommodates ion diffusion with minimal structural degradation, enabling 82% capacity retention over 1,000 cycles. Electrolyte additives (e.g., Na₂SO₄) stabilize the electrode-electrolyte interface .

Q. How can researchers resolve contradictions in reported synthesis yields of sodium ammonium vanadate hydrates?

Discrepancies often arise from:

  • Precursor impurities : Trace metals in starting materials (e.g., Al³+, Fe³+) can inhibit crystallization. Pre-treat reagents with chelating agents .
  • Kinetic vs. thermodynamic control : Lower-temperature syntheses favor metastable phases (e.g., NH₄V₃O₈), while higher temperatures yield decavanadates .

Q. What advanced analytical methods are recommended for quantifying vanadium speciation in complex matrices?

  • XANES/EXAFS : Probes local coordination environments of vanadium (e.g., V-O bond lengths in octahedral vs. tetrahedral sites).
  • ICP-MS : Detects trace vanadium in biological samples (e.g., mineral mix studies) with detection limits <1 ppb .

Q. What role does this compound play in biological mineral supplementation studies?

In AIN-93G diets, it serves as a vanadium source (0.0066 g/kg mix, 43.55% V) for investigating trace metal metabolism. Precise dosing is critical to avoid toxicity, requiring homogenization with sucrose to ensure uniform distribution .

Q. How do phase transitions in this compound affect its catalytic properties?

Thermal dehydration (e.g., loss of H₂O at 150°C) can transform layered structures into amorphous V₂O₅, altering surface acidity and redox activity. In situ XRD/Raman studies are recommended to correlate phase changes with catalytic performance in oxidation reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.